Wild-Type Human SHP2 Allosteric Inhibition Activity of 4-Iodofuro[2,3-b]pyridine
4-Iodofuro[2,3-b]pyridine demonstrates direct binding and allosteric inhibition of wild-type human SHP2 phosphatase with a reported IC50 of 9.03 × 10³ nM (9.03 µM) [1]. This value establishes the compound as a low-potency but experimentally verified SHP2 binder. In contrast, no peer-reviewed or database-deposited IC50 values are available for the 4-bromo (4-Br) or 4-chloro (4-Cl) analogs of furo[2,3-b]pyridine against SHP2 or any other phosphatase target. The absence of activity data for the bromo and chloro analogs means that procurement of those alternative building blocks for SHP2-related projects carries an unquantified risk of null activity, whereas the iodo analog provides a known, albeit weak, baseline activity that can inform SAR progression.
| Evidence Dimension | SHP2 Allosteric Inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 9.03 × 10³ nM (9.03 µM) |
| Comparator Or Baseline | 4-Bromofuro[2,3-b]pyridine: No data available; 4-Chlorofuro[2,3-b]pyridine: No data available |
| Quantified Difference | Not applicable (target compound has verifiable activity; comparators lack any reported activity) |
| Conditions | Allosteric inhibition assay using wild-type human SHP2 (residues 1–535) with DiFMUP and 2p-IRS1 peptide as substrates, preincubated for 1 hour [1] |
Why This Matters
Procurement of 4-iodofuro[2,3-b]pyridine for SHP2-targeted projects is supported by a documented IC50 value, whereas the bromo and chloro analogs offer no verified target engagement data, making the iodo analog the only informed choice for preliminary SAR exploration.
- [1] BindingDB Entry BDBM50599775; CHEMBL5193992. Affinity Data: IC50 = 9.03E+3 nM. Allosteric inhibition of wild-type human SHP2 (1–535 residues) using DiFMUP and 2p-IRS1 peptide as substrates, preincubated for 1 hour. Curated by ChEMBL. View Source
